Product packaging for 5,6,13,14-Tetraphenylpentacene(Cat. No.:CAS No. 478799-49-4)

5,6,13,14-Tetraphenylpentacene

Cat. No.: B14256109
CAS No.: 478799-49-4
M. Wt: 582.7 g/mol
InChI Key: BCTOQQPZENASOW-UHFFFAOYSA-N
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Description

5,6,13,14-Tetraphenylpentacene is an advanced organic semiconductor material belonging to the class of functionalized polyacenes. Its core structure is derived from pentacene, a molecule renowned for high charge carrier mobility, but strategically stabilized and modified by the addition of four phenyl substituents. This functionalization enhances the material's stability against photo-oxidation compared to unsubstituted pentacene, which is known to degrade rapidly in ambient conditions, while allowing researchers to fine-tune its solid-state packing and electronic properties. The compound is of significant interest for application in organic electronics, particularly as an active layer in Organic Field-Effect Transistors (OFETs). Its performance stems from the ability of the conjugated pentacene core to facilitate charge transport, while the phenyl groups influence molecular assembly. Similar tetra-phenyl-substituted diazapentacene derivatives have been shown to exhibit n-type (electron transport) semiconductor behavior with measurable electron mobilities, highlighting the potential of this structural motif. The primary value of this compound for researchers lies in its utility for developing and understanding next-generation electronic devices, such as flexible displays and low-cost sensors. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H30 B14256109 5,6,13,14-Tetraphenylpentacene CAS No. 478799-49-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

478799-49-4

Molecular Formula

C46H30

Molecular Weight

582.7 g/mol

IUPAC Name

5,6,13,14-tetraphenylpentacene

InChI

InChI=1S/C46H30/c1-5-17-31(18-6-1)41-37-27-15-16-28-38(37)42(32-19-7-2-8-20-32)46-44(34-23-11-4-12-24-34)40-30-36-26-14-13-25-35(36)29-39(40)43(45(41)46)33-21-9-3-10-22-33/h1-30H

InChI Key

BCTOQQPZENASOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=C(C5=CC6=CC=CC=C6C=C5C(=C24)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

Advanced Synthetic Methodologies for 5,6,13,14 Tetraphenylpentacene and Its Derivatives

Seminal Synthetic Protocols for 5,6,13,14-Tetraphenylpentacene (e.g., Allen and Bell Reaction)

The foundational work in the synthesis of arylated pentacenes was established in the 1940s. A pivotal contribution was made by Allen and Bell in 1942, who reported the synthesis of phenyl-substituted pentacenes. mdpi.comresearchgate.net Their approach laid the groundwork for many subsequent methods and is centered on the nucleophilic addition to a quinone precursor followed by a reduction step.

Specifically, for a tetraphenyl-substituted pentacene (B32325), the synthesis starts with 5,7,12,14-pentacene-diquinone. mdpi.com The core of the Allen and Bell reaction involves the addition of a phenyl Grignard reagent, such as phenylmagnesium bromide, to the carbonyl groups of the diquinone. This addition reaction forms a diol intermediate. The subsequent and crucial step is the reductive aromatization of this intermediate to yield the final, fully conjugated pentacene system. In their original work, Allen and Bell utilized potassium iodide (KI) and acetic acid for this transformation. mdpi.com This two-step protocol, involving nucleophilic addition and reductive aromatization, became a classic and widely adopted strategy for accessing functionalized pentacene derivatives. researchgate.net

Contemporary Synthetic Routes via Quinone Precursors

Modern synthetic efforts have refined and expanded upon the classical methods, offering greater efficiency, versatility, and control over the final molecular architecture. These contemporary routes still heavily rely on quinone precursors but employ a broader range of reagents and catalytic systems.

The fundamental approach of Grignard addition followed by reductive aromatization remains a cornerstone of pentacene synthesis. mdpi.comresearchgate.net However, modern iterations of this method often feature modified reagents and conditions to improve yields and simplify purification.

The process typically begins with the addition of an aryl lithium or aryl Grignard reagent to a pentacenequinone. beilstein-journals.orgresearchgate.net For the synthesis of this compound, the reaction would involve adding a phenyl lithium or phenylmagnesium bromide to 6,13-pentacenequinone. This nucleophilic addition to the carbonyl groups yields an intermediate diol. beilstein-journals.org While these diol intermediates can sometimes be isolated, they are often carried directly to the next step without purification due to their relative instability and the ease of purifying the final aromatized product. beilstein-journals.org

The subsequent reductive aromatization is critical for forming the stable, aromatic pentacene core. A widely used and effective reagent for this step is stannous chloride (SnCl₂), often in its dihydrate form (SnCl₂·2H₂O), in the presence of an acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). mdpi.combeilstein-journals.orguni-heidelberg.de This reduction step effectively removes the hydroxyl groups and re-establishes the full π-conjugation of the pentacene system.

Table 1: Reagents for Grignard Addition and Reductive Aromatization

StepReagent ClassSpecific Examples
Nucleophilic Addition Organolithium ReagentsPhenyl Lithium
Grignard ReagentsPhenylmagnesium Bromide
Reductive Aromatization Reducing AgentsStannous Chloride (SnCl₂), Potassium Iodide (KI)
Acidic MediaHydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄), Acetic Acid

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming carbon-carbon bonds, and they have been successfully applied to the synthesis of arylated pentacenes. nih.govrsc.org These methods allow for the introduction of a wide variety of aryl groups onto the pentacene scaffold, often with high efficiency and functional group tolerance. nih.gov

A prominent example is the Suzuki-Miyaura coupling reaction. This reaction can be used to append aryl groups to a pre-functionalized pentacene core. For instance, an iodoaryl-substituted pentacene can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form the desired biaryl linkage. beilstein-journals.org This strategy was effectively used to synthesize pentacenes with varied aryl substituents by coupling different arylboronic acids to a 6-iodoaryl-13-(trialkylsilylethynyl)pentacene precursor. beilstein-journals.org

Other palladium-catalyzed reactions such as Stille, Negishi, and Heck couplings are also broadly applicable for the arylation of aromatic systems and offer alternative pathways for creating complex pentacene architectures. nih.gov These reactions typically involve the coupling of an organometallic reagent (containing tin for Stille, or zinc for Negishi) or an alkene (for Heck) with an aryl halide or triflate, catalyzed by a palladium complex. nih.govorganic-chemistry.org The choice of ligands, such as bulky, electron-rich phosphines, is often crucial for achieving high catalytic activity, especially with less reactive substrates like aryl chlorides. nih.gov

Grignard Addition and Reductive Aromatization Pathways

Diversification of Aryl Substituents for Tailored Molecular Architectures

The ability to introduce a variety of aryl substituents onto the pentacene core is crucial for fine-tuning the material's properties for specific applications. The choice of the aryl group can influence solubility, solid-state packing, and electronic characteristics.

Synthetic strategies allow for the creation of a library of pentacene derivatives with diverse aryl groups, such as those bearing electron-donating or electron-withdrawing groups, or larger aromatic systems like anthracenyl or pyrenyl moieties. beilstein-journals.orgnih.gov A key finding from these studies is that due to the typically orthogonal orientation of the aryl substituents relative to the planar pentacene backbone, there is limited electronic communication between the substituent and the core. beilstein-journals.orgnih.gov This means that the fundamental electronic properties of the pentacene chromophore are largely preserved, while the physical properties like crystal packing and stability can be significantly altered. researchgate.netnih.gov

For example, introducing bulky substituents like terphenyl groups can effectively shield the pentacene core, enhancing its stability against photo-oxidation. researchgate.net The stepwise functionalization of pentacenequinone allows for the synthesis of unsymmetrically substituted pentacenes, further expanding the range of possible molecular architectures. beilstein-journals.org This tailored approach enables the rational design of materials with desired solid-state arrangements, which is critical for optimizing charge transport in organic field-effect transistors.

Table 2: Examples of Aryl Substituents and their Synthetic Access

Aryl SubstituentSynthetic MethodPrecursor
PhenylGrignard Addition6,13-Pentacenequinone
4-IodophenylGrignard Addition6,13-Pentacenequinone
4-(Trifluoromethyl)phenylGrignard Addition6,13-Pentacenequinone
9-AnthracenylSuzuki CouplingIodoaryl-substituted Pentacene
1-PyrenylSuzuki CouplingIodoaryl-substituted Pentacene
1,1'-Biphenyl-2-ylOrganolithium Addition5,7,12,14-Pentacenetetrone

Purification and Isolation Techniques for High-Purity this compound

Obtaining high-purity this compound is essential for evaluating its intrinsic properties and for its use in electronic devices, where impurities can act as charge traps. The purification of the final arylated pentacene is often more straightforward than isolating the intermediate diols. beilstein-journals.org

The most common methods for the purification of this compound and its derivatives are column chromatography and recrystallization. beilstein-journals.org Column chromatography, typically using silica (B1680970) gel as the stationary phase and a mixture of solvents like petroleum ether and dichloromethane (B109758) as the eluent, is effective for separating the desired product from reaction byproducts and unreacted starting materials. mpg.de

Following chromatographic separation, recrystallization or washing with appropriate solvents can be employed to achieve higher purity. beilstein-journals.orgmpg.de For instance, washing the solid product with solvents in which the impurities are soluble but the product is not, such as petroleum ether or ethanol, can effectively remove residual contaminants. mpg.de The stability of the tetraphenyl-substituted pentacene allows it to be handled under ambient conditions, which simplifies the purification process compared to the unstable parent pentacene. uni-heidelberg.de

Crystallographic and Supramolecular Structural Analysis of 5,6,13,14 Tetraphenylpentacene

Single-Crystal X-ray Diffraction Studies of 5,6,13,14-Tetraphenylpentacene Derivatives

Studies on derivatives of this compound, such as its diazapentacene analogue 5,7,12,14-tetraphenyl-6,13-dihydro-6,13-diazapentacene, have successfully employed SC-XRD to determine their crystal structures. researchgate.netthieme-connect.comscispace.com For instance, the crystal structure of 5,7,12,14-tetraphenyl-6,13-dihydro-6,13-diazapentacene was found to belong to the triclinic space group P-1. scispace.com Such analyses are crucial for understanding how heteroatom substitution within the pentacene (B32325) core, in conjunction with phenyl substitution, affects the crystal packing. researchgate.netthieme-connect.comscispace.com The insights gained from SC-XRD are fundamental for establishing structure-property relationships, which are vital for the rational design of new organic semiconductor materials. beilstein-journals.org

A variety of packing motifs are observed in pentacene derivatives, largely dictated by the nature and position of substituents. beilstein-journals.org These motifs, which include herringbone, slipped-stack, and bricklayer arrangements, are all elucidated through detailed crystallographic analysis. beilstein-journals.orgbeilstein-journals.org

Table 1: Crystallographic Data for a this compound Analogue

Compound Crystal System Space Group Reference

Molecular Conformation and Intramolecular Geometry of the this compound Core

The intramolecular geometry of this compound is characterized by a nearly planar pentacene core, a common feature in acene compounds. However, the most significant structural aspect is the orientation of the four phenyl substituents. Due to steric hindrance between the phenyl groups and the pentacene backbone, as well as between adjacent phenyl moieties, these rings are substantially twisted out of the plane of the pentacene core. beilstein-journals.orgresearchgate.netthieme-connect.com

In the analogous 5,7,12,14-tetraphenyl-6,13-dihydro-6,13-diazapentacene, the phenyl substituents are highly twisted with respect to the diazapentacene backbone, exhibiting torsion angles of 67° and 81°. researchgate.netthieme-connect.com Similarly, in other aryl-substituted pentacenes, the phenyl group is often twisted at an angle of approximately 70–71° relative to the pentacene skeleton. beilstein-journals.org This near-orthogonal arrangement of the phenyl groups minimizes steric strain and has important electronic consequences. beilstein-journals.orgresearchgate.netthieme-connect.com The large twist angle effectively isolates the π-system of the phenyl rings from the π-system of the pentacene core, resulting in negligible electronic communication between them. beilstein-journals.org This lack of conjugation is confirmed by UV-vis spectroscopy, which shows that the electronic properties are dominated by the pentacene chromophore itself. beilstein-journals.org

The planarity of the acene core is a recurring feature, as seen in the crystal structure of 5,7,12,14-tetraphenyl-substituted 6,13-dihydro-6,13-diazapentacene, which resembles that of other reported diazapentacenes. scispace.com The introduction of nitrogen atoms into the pentacene skeleton, creating diazapentacenes, can further influence the electronic properties and stability of the molecule. researchgate.net

Solid-State Packing Motifs in Crystalline this compound Assemblies

The solid-state packing of pentacene derivatives is a key determinant of their electronic properties, such as charge carrier mobility. nih.gov The arrangement of molecules in the crystal lattice dictates the extent of intermolecular electronic coupling. beilstein-journals.org

Unsubstituted pentacene typically adopts a herringbone packing motif, which is characterized by an edge-to-face arrangement of adjacent molecules. beilstein-journals.orgnih.gov This arrangement allows for significant electronic coupling and is favorable for charge transport. beilstein-journals.org However, the introduction of bulky substituents dramatically alters this tendency. nih.gov

In the case of this compound and its derivatives, the voluminous phenyl groups prevent the close face-to-face packing of the pentacene cores that is characteristic of a simple π-stacked arrangement. acs.org Instead, more complex packing motifs emerge. For example, a one-dimensional slipped-stack arrangement is observed in some substituted pentacenes. beilstein-journals.orgmdpi.com In this motif, the molecules are stacked along one direction, but they are offset from one another. Computational studies have explored various packing motifs, including herringbone, sandwich herringbone, and π-stacked arrangements, to understand their impact on electronic properties. nih.govacs.org

The four phenyl substituents on this compound play a crucial role in defining the crystal packing. Their bulky nature creates significant steric hindrance, which prevents the pentacene backbones from adopting a close, cofacial arrangement. acs.org This steric effect is a common strategy in crystal engineering to control the solid-state structure of acenes. nih.gov

Examination of Herringbone and π-Stacked Arrangements

Intermolecular Interactions and Their Contribution to Supramolecular Architecture

The supramolecular architecture of molecular crystals is governed by a complex interplay of various intermolecular interactions. ias.ac.in These non-covalent forces, although individually weak, collectively determine the crystal packing and, consequently, the material's properties. ias.ac.in

π-π stacking interactions are a key driving force in the assembly of aromatic molecules. nih.govnih.gov These interactions arise from the attractive forces between the electron-rich π-systems of adjacent aromatic rings. researchgate.netsemanticscholar.org In the case of this compound, the bulky phenyl groups significantly modify the nature of π-π stacking. acs.org

While the ideal cofacial π-stacking of the pentacene cores is sterically hindered, offset or slipped-stacking arrangements are still possible, allowing for some degree of π-orbital overlap between adjacent molecules. beilstein-journals.org The analysis of crystal structures often reveals short contacts between the aromatic planes, indicative of these interactions. researchgate.net Even in a slipped-stack arrangement, these interactions can provide sufficient electronic coupling for charge transport. mdpi.com The strength and geometry of these π-π interactions are influenced by factors such as the interplanar distance and the degree of lateral displacement. arxiv.org In addition to the interactions between the pentacene cores, C-H···π interactions between the phenyl groups and adjacent molecules also play a significant role in stabilizing the crystal structure. researchgate.net

Investigation of C-H…π Interactions

The phenyl substituents at the 5, 6, 13, and 14 positions of the pentacene core introduce numerous C-H bonds that are available to interact with the electron-rich π-surfaces of neighboring molecules. These interactions can occur between the C-H groups of the phenyl rings and the pentacene core of an adjacent molecule, or between the C-H groups of the pentacene core and the phenyl rings of a neighbor. The geometry of these interactions, including the C-H…π distance and the angle of approach, determines their strength and contribution to the lattice energy of the crystal.

Research on related phenyl-substituted aromatic compounds has demonstrated the definitive presence and importance of C-H…π interactions in their crystal structures. For instance, in studies of tetraphenyl benzene (B151609), C-H…π interactions are observed to link molecules, forming corrugated sheets. Similarly, for derivatives of tetraphenylethene, quadruple intermolecular C-H…π interactions are key to their self-assembly and crystalline packing. nih.gov These examples from analogous molecular systems underscore the high probability of extensive C-H…π networks within the crystal structure of this compound.

A summary of the types of C-H…π interactions anticipated in the crystal structure of this compound, based on the analysis of its molecular structure and findings from related compounds, is presented in the table below.

Donor GroupAcceptor GroupPotential Interaction Type
Phenyl C-HPentacene Core π-systemIntermolecular
Phenyl C-HPhenyl Ring π-systemIntermolecular
Pentacene Core C-HPhenyl Ring π-systemIntermolecular

This table illustrates the potential donor and acceptor pairs within the this compound molecule that can participate in C-H…π interactions, contributing to the stability and specific geometry of its supramolecular architecture.

Elucidating the Electronic Structure and Photophysical Properties of 5,6,13,14 Tetraphenylpentacene

Spectroscopic Characterization Techniques for Electronic Transitions

Spectroscopic methods are fundamental in characterizing the electronic behavior of organic semiconductors. Techniques such as UV-Visible absorption spectroscopy and cyclic voltammetry provide direct insight into the electronic transitions, energy levels, and redox stability of molecules like 5,6,13,14-tetraphenylpentacene.

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a primary technique used to probe the electronic transitions between molecular orbitals. The absorption of light in this region of the electromagnetic spectrum corresponds to the excitation of electrons from occupied to unoccupied orbitals, providing information about the energy gap of the material. core.ac.uk

For this compound (asym-TPP), the electronic and optical properties have been characterized in solution and as guest-host films. acs.org In guest-host films where asym-TPP is dispersed in a tris(quinolin-8-olato)aluminum(III) (Alq₃) host, the system exhibits a narrow red emission with a maximum wavelength (λmax) between 663 and 680 nm. acs.orgacs.org This emission is indicative of efficient Förster energy transfer from the Alq₃ host to the asym-TPP guest molecules. acs.org The solid-state absolute photoluminescence quantum yield (ΦPL) for these films was measured to be approximately 20% at guest concentrations of 0.20–0.50 mol %. acs.orgfigshare.com

A comparison of the emission maxima of different pentacene (B32325) derivatives shows that increasing the π-conjugation through the addition of more phenyl groups or ethynyl (B1212043) groups leads to a red shift. researchgate.net

Table 1: Photophysical Properties of this compound (asym-TPP) Films

Property Value Host Material
Emission λmax 663–680 nm Alq₃

Cyclic voltammetry (CV) is an electrochemical technique used to determine the redox potentials of a molecule, corresponding to the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). cam.ac.uk These energy levels are crucial for understanding a material's charge injection and transport properties in electronic devices.

The electrochemical stability of this compound has been investigated using cyclic voltammetry. acs.org In these experiments, ferrocene (B1249389) (Fc) is typically added at the end of the measurements to act as a reference potential (Fc/Fc⁺), allowing for accurate determination of the compound's redox potentials. acs.org While detailed numerical values for the redox potentials of this compound were not available in the provided search results, the methodology confirms the characterization of its electrochemical properties. acs.orgresearchgate.net

Ultraviolet-Visible Absorption Spectroscopy Analysis

Theoretical Investigations of Electronic Structure using Quantum Chemistry

Quantum chemistry calculations provide a powerful tool for complementing experimental findings and gaining a deeper understanding of the electronic structure of molecules. Methods like Density Functional Theory (DFT) are widely used to analyze frontier molecular orbitals and predict key electronic parameters.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It is particularly useful for calculating the shape and energy of the frontier molecular orbitals (HOMO and LUMO), which govern the electronic and optical properties of conjugated systems. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for organic semiconductors.

While DFT has been extensively used to study various pentacene derivatives, including the impact of nitrogen substitution in 5,7,12,14-tetraphenyl-substituted 6,13-diazapentacenes scispace.comresearchgate.net, specific DFT calculations and FMO analysis for this compound were not detailed in the provided search results. The synthesis and structural characterization of asym-TPP have been confirmed through ¹H and ¹³C NMR spectroscopy. acs.org

Theoretical calculations can provide estimates for the ionization potential (IP) and electron affinity (EA) of a molecule. acs.org The ionization potential is the energy required to remove an electron from the HOMO, while the electron affinity is the energy released when an electron is added to the LUMO. osti.govnih.gov These values are directly related to the HOMO and LUMO energy levels, respectively, and are essential for predicting the performance of a material in an electronic device.

Calculations for the related isomer, 5,7,12,14-tetraphenylpentacene (B14435887), have been reported, showing a calculated ionization potential of -4.80 eV and an electron affinity of -2.59 eV. acs.org However, specific theoretically calculated values for the IP and EA of this compound are not available in the consulted literature. Experimental values can be derived from cyclic voltammetry data.

Table 2: Calculated Electronic Properties of the Isomer 5,7,12,14-Tetraphenylpentacene

Property Calculated Value (eV)
Ionization Potential -4.80
Electron Affinity -2.59
Optical Gap 1.88

Note: This data is for the isomer 5,7,12,14-tetraphenylpentacene and is provided for contextual comparison. Specific data for this compound was not available. acs.org

Density Functional Theory (DFT) for Frontier Molecular Orbital (FMO) Analysis

Excited State Dynamics and Singlet Fission in Pentacene-Based Systems

The fate of a molecule after absorbing a photon is determined by its excited-state dynamics. In many pentacene-based materials, a key process is singlet fission, where a singlet exciton (B1674681) converts into two triplet excitons. cam.ac.ukresearchgate.net This phenomenon has the potential to significantly enhance solar cell efficiency. researchgate.net

The efficiency of singlet fission is highly dependent on molecular packing and the relative energies of the singlet and triplet states. While triplet pairs may form with high efficiency, their rapid decay or quenching can prevent the formation of independent, harvestable triplets. Studies on 5,14-disubstituted pentacenes have shown that certain packing arrangements can lead to complete quenching of the triplet pairs generated via singlet fission.

For this compound (asym-TPP), its excited-state properties have been primarily explored in the context of its application in organic light-emitting diodes (OLEDs). acs.orgfigshare.com It has been prepared and characterized as a red-emitting material. acs.orgresearchgate.net However, specific investigations into singlet fission dynamics for this particular asymmetric isomer were not found in the search results. The study of phenylated acenes has identified the related isomer, 5,7,12,14-tetraphenylpentacene, as a promising candidate for intermolecular singlet fission in the solid state. researchgate.net

Computational Approaches to Predict Singlet Fission Material Candidates

Computational chemistry provides essential tools for the rational design and screening of new materials capable of efficient singlet fission. aip.org A primary criterion for a viable SF material is thermodynamic: the energy of the first excited singlet state (E(S₁)) must be equal to or greater than twice the energy of the first triplet state (E(T₁)). nih.gov

E(S₁) ≥ 2E(T₁)

A second, related condition is that the energy of the correlated triplet pair should not be significantly higher than the second triplet excited state (T₂), to avoid parasitic decay channels. mdpi.com

Time-dependent density functional theory (TDDFT) is a widely used method to calculate the excited-state energies of potential SF molecules. aip.org For instance, calculations on pentacene derivatives have effectively used long-range corrected functionals (e.g., ω-PBE) within the Tamm-Dancoff approximation to determine singlet excitation energies. aip.org

For crystalline systems, where intermolecular interactions are paramount, more advanced methods are required. The combination of the GW approximation and the Bethe–Salpeter equation (GW+BSE) is considered the state-of-the-art approach for calculating the excited-state properties of molecular crystals. nih.gov These high-level computational workflows can accurately predict the thermodynamic driving forces and the degree of charge-transfer character in the singlet exciton, which is another key indicator of SF potential. researchgate.net Due to the high computational cost of these methods, researchers are also developing machine-learning algorithms to rapidly screen large databases of molecules, predicting their suitability for singlet fission based on learned structure-property relationships. mdpi.com These computational strategies accelerate the discovery of novel SF materials by allowing for high-throughput virtual screening before undertaking complex and costly synthesis. mdpi.com

Charge Transport Phenomena and Device Physics in 5,6,13,14 Tetraphenylpentacene Organic Semiconductors

Assessment of Charge Carrier Mobility in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a primary tool for evaluating the charge carrier mobility of semiconductor materials. In the case of TPP and its derivatives, OFETs have been instrumental in characterizing both hole and electron transport.

Thin-film transistors based on 5,6,13,14-tetraphenylpentacene have been reported to exhibit hole mobility on the order of 10⁻³ cm² V⁻¹ s⁻¹. rsc.org The introduction of phenyl groups at the 5, 7, 12, and 14 positions of the pentacene (B32325) core has a notable impact on the material's properties. These bulky substituents influence the solid-state packing, which in turn affects the intermolecular electronic coupling and, consequently, the charge transport.

In comparison, the introduction of nitrogen atoms into the pentacene scaffold to form diazapentacenes can alter the charge transport characteristics. For instance, a 5,7,12,14-tetraphenyl-substituted 6,13-dihydro-6,13-diazapentacene was found to exhibit p-type semiconducting behavior with a maximum hole mobility of 3.5 x 10⁻³ cm² V⁻¹ s⁻¹. scispace.comthieme-connect.com This highlights how modifications to the core structure, beyond the peripheral phenyl groups, can tune the charge transport properties.

Table 1: Hole Mobility in this compound and a Related Diazapentacene Derivative

Compound Maximum Hole Mobility (μ_max) Average Hole Mobility (μ_av) Threshold Voltage (V_th) On/Off Ratio
This compound 10⁻³ cm² V⁻¹ s⁻¹ rsc.org - - -
5,7,12,14-Tetraphenyl-6,13-dihydro-6,13-diazapentacene 3.5 x 10⁻³ cm² V⁻¹ s⁻¹ thieme-connect.com (2.5 ± 0.4) x 10⁻³ cm² V⁻¹ s⁻¹ thieme-connect.com -34 V thieme-connect.com 10⁴ thieme-connect.com

While many pentacene derivatives are primarily p-type (hole-transporting) materials, some exhibit n-type (electron-transporting) or even ambipolar (both hole and electron transporting) behavior. The fully aromatized 5,7,12,14-tetraphenyl-6,13-diazapentacene, a derivative of TPP, has demonstrated n-type behavior with a maximum electron mobility of 3.2 x 10⁻³ cm² V⁻¹ s⁻¹. scispace.comresearchgate.net The average electron mobility for this compound was calculated to be (1.8 ± 0.5) x 10⁻³ cm² V⁻¹ s⁻¹. scispace.com

The observation of ambipolar transport is significant for the development of more complex organic circuits, such as complementary inverters. Halogen-substituted tetraphenylpentacenes have been investigated, with a chloro-substituted derivative showing ambipolar properties. rsc.orgrsc.org In this case, the hole mobility was found to be about four times larger than the electron mobility. rsc.orgrsc.org This ambipolar behavior is attributed to the sensitive dependence of the Lowest Unoccupied Molecular Orbital (LUMO) levels and intermolecular transfer integrals on the stacking geometry, which is influenced by the halogen substituents. rsc.org

Table 2: Electron Mobility in a this compound Derivative

Compound Maximum Electron Mobility (μ_max) Average Electron Mobility (μ_av) Threshold Voltage (V_th) On/Off Ratio
5,7,12,14-Tetraphenyl-6,13-diazapentacene 3.2 x 10⁻³ cm² V⁻¹ s⁻¹ scispace.comresearchgate.net (1.8 ± 0.5) x 10⁻³ cm² V⁻¹ s⁻¹ scispace.com +38 V scispace.comthieme-connect.com 10⁴ scispace.comthieme-connect.com

Hole Mobility Characterization

Fabrication and Performance of this compound Thin Films

The performance of OFETs is not solely dependent on the intrinsic properties of the semiconductor but is also heavily influenced by the quality of the thin film. The fabrication technique and resulting film morphology are critical factors.

For small molecules like this compound and its derivatives, thermal evaporation under high vacuum is a common method for depositing thin films. scispace.com This technique allows for precise control over the film thickness and can lead to the formation of crystalline or polycrystalline films, depending on the deposition conditions. The substrate is often treated to modify its surface energy, which can influence the growth mode of the organic film.

For instance, the molecular planes of halogen-substituted tetraphenylpentacenes are tilted with respect to the substrate, and the degree of tilt varies with the halogen. rsc.org It is generally known that a more perpendicular molecular arrangement can lead to higher mobility. rsc.org Atomic Force Microscopy (AFM) is a valuable tool for characterizing the surface morphology of these thin films, providing insights into grain size and connectivity. researchgate.net

Thin Film Deposition Techniques (e.g., Thermal Evaporation)

Theoretical Models for Charge Transport in this compound Assemblies

Theoretical models are essential for understanding the relationship between molecular structure, crystal packing, and charge transport properties. For materials like TPP, these models can help to elucidate the factors that govern charge carrier mobility.

The charge transport mechanism in molecular crystals can often be described by models based on hopping transport, where charges move between adjacent molecules. The efficiency of this process is related to the transfer integral, which quantifies the electronic coupling between molecules. In the case of halogen-substituted tetraphenylpentacenes, theoretical calculations have shown that hole and electron transfers exhibit different periodicities depending on the slip distance along the molecular long axis. rsc.orgrsc.org This difference is linked to the emergence of electron transport properties. rsc.orgrsc.org

Furthermore, theoretical investigations complement experimental findings by providing insights into the electronic structure of the molecules. For example, calculations on a tetraphenyl-substituted diazapentacene indicated that the phenyl substituents have a significant impact on the chemical stability and solid-state packing, which are crucial for electronic device applications. scispace.com The twisted conformation of the phenyl groups with respect to the pentacene core suggests limited electronic communication between these parts of the molecule. thieme-connect.com

Advanced Computational Modeling and Theoretical Frameworks for 5,6,13,14 Tetraphenylpentacene

High-Level Quantum Chemical Calculations on Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are fundamental tools for elucidating the intrinsic electronic properties of 5,6,13,14-Tetraphenylpentacene and its derivatives. researchgate.netcore.ac.uk These calculations provide precise information on frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in determining the charge injection and transport capabilities of the material in electronic devices. researchgate.netscielo.org.mx

Theoretical investigations complement experimental techniques like cyclic voltammetry to rationalize observed electronic behavior. thieme-connect.com For instance, DFT calculations have been used to understand the electronic structure of related 5,7,12,14-tetraphenyl-substituted 6,13-diazapentacenes, and these results are often compared to the all-carbon this compound to assess the impact of heteroatom substitution. thieme-connect.comscispace.com Such comparative studies reveal how the introduction of nitrogen atoms alters the energy levels and electronic transitions. scispace.com TD-DFT calculations can further predict the nature of electronic absorptions; for example, the low-energy absorption band in the fully aromatic diazapentacene analog corresponds mainly to the HOMO-to-LUMO transition, which is characteristic of the pentacene (B32325) core. scispace.com

The calculated molecular properties provide a quantitative basis for understanding the material's potential performance. High-level computations are essential for predicting parameters like ionization potential, electron affinity, and reorganization energy, which are key inputs for models of charge transport. d-nb.info

Table 1: Calculated Electronic Properties of Pentacene Derivatives This table presents representative data calculated for pentacene derivatives using quantum chemical methods to illustrate the type of information generated. Specific values can vary based on the level of theory and basis set used.

CompoundMethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
PentaceneDFT/B3LYP-4.85-2.981.87
5,7,12,14-Tetraphenyl-6,13-diazapentaceneDFT-5.32-3.182.14
Generic Functionalized PentaceneTD-DFT-5.10-3.201.90

Molecular Dynamics Simulations for Crystal Growth and Morphology Prediction

Molecular Dynamics (MD) simulations offer a powerful lens to study the dynamic processes of crystal nucleation and growth at an atomic level. nih.govmdpi.com While direct MD studies focused exclusively on the crystal growth of this compound are not extensively detailed in the provided literature, the established methodologies for organic molecules are directly applicable. icdd.commdpi.com These simulations are crucial for predicting the final crystal morphology, which profoundly impacts the bulk electronic properties of the material, such as charge carrier mobility. icdd.commdpi.com

The general approach involves using a modified attachment energy (AE) model in conjunction with MD simulations. energetic-materials.org.cntypeset.iosemanticscholar.org The process begins with the known crystal structure, often determined from X-ray diffraction, from which various crystal faces (hkl planes) are computationally "cut". mdpi.comtypeset.io A simulation box is constructed containing the crystal slab and solvent molecules, if applicable, to study their interactions. semanticscholar.org By calculating the interaction energy between the crystal faces and the surrounding medium, the attachment energy for each face can be corrected, allowing for a more accurate prediction of the crystal shape. semanticscholar.org Faces with higher interaction energy with the solvent tend to grow slower, and thus become more dominant in the final crystal morphology. energetic-materials.org.cn

Simulation protocols typically involve several stages, including initial energy minimization, followed by annealing cycles of cooling and heating under controlled pressure and temperature (NPT and NVT ensembles) to allow the system to reach an equilibrated, low-energy state that reflects the final crystalline packing. rsc.orgnih.gov This computational framework provides invaluable insights into how processing conditions, such as the choice of solvent, can be tuned to control crystal habit and optimize material performance. mdpi.comenergetic-materials.org.cn

Table 2: Typical Stages in Molecular Dynamics (MD) Simulation for Crystal Morphology Prediction

StageEnsemblePurposeTypical Parameters
System SetupN/AConstruct the initial system with crystal slab and solvent box.Based on experimental crystal data (CIF file).
Energy MinimizationN/ARelax the initial structure to remove steric clashes.Conjugate gradient algorithm.
EquilibrationNVT/NPTBring the system to the desired temperature and pressure.10 ns simulation time, V-rescale thermostat. nih.gov
Annealing (Cooling)NPTSimulate the cooling process to induce crystallization.Cooling from 1200 K to 300 K over tens of nanoseconds. rsc.org
Production RunNPT/NVTSimulate the system for an extended period to analyze stable morphology.10-100 ns, collecting trajectory data.
AnalysisN/ACalculate attachment energies and predict final crystal shape.Analysis of intermolecular interactions and face growth rates.

Rational Design Principles for Modulating Electronic and Transport Characteristics

Computational modeling provides a framework for establishing rational design principles to tune the properties of pentacene derivatives like this compound. core.ac.uk A primary strategy involves the functionalization of the pentacene core to control solid-state packing and intrinsic electronic properties. dissertation.comresearchgate.net

Steric Hindrance and Packing Control : The introduction of bulky substituents, such as the four phenyl groups in this compound, is a key design principle. researchgate.net These groups effectively disrupt the edge-to-face herringbone packing characteristic of unsubstituted pentacene. rsc.orgrsc.org This disruption can promote more favorable face-to-face π-stacking arrangements, which are generally desired for maximizing intermolecular electronic coupling and enhancing charge transport. Molecules with a greater number of phenyl side groups often form crystals with reduced cofacial interactions between the acene backbones, which can in turn influence processes like singlet fission. acs.org

Tuning Energy Levels via Heteroatom Substitution : Incorporating heteroatoms, such as nitrogen, into the pentacene skeleton is another powerful strategy. scispace.comrsc.org As demonstrated by comparative computational studies on diazapentacenes, nitrogen atoms alter the frontier molecular orbital energy levels, typically lowering both the HOMO and LUMO, which can improve air stability and modify the semiconductor from p-type to n-type or ambipolar. thieme-connect.comscispace.com

Controlling Intermolecular Stacking for Specific Functions : For applications like singlet fission, the precise stacking arrangement is critical. First-principles quantum dynamics have shown that slip-stacked packing, which can be encouraged by functionalization, enhances ultrafast singlet fission through a coherent superexchange mechanism. aps.org Design rules must therefore account for the interplay between molecular stacking symmetry and phonon-induced mechanisms to optimize materials for specific photophysical processes. aps.org

Predictive Modeling for Structure-Property Relationships in Pentacene Derivatives

Advanced predictive modeling, often integrating machine learning with quantum chemical calculations, is transforming the discovery of new organic semiconductors. globus.org These methods are used to build comprehensive energy-structure-function maps for pentacene derivatives, accelerating the identification of promising candidates before their synthesis. rsc.org

One powerful approach is the use of Crystal Structure Prediction (CSP) combined with machine learning. royalsocietypublishing.org CSP algorithms generate thousands of putative crystal structures (polymorphs) for a given molecule. Calculating the properties of each structure with high-level quantum chemistry is computationally prohibitive. globus.org To overcome this, machine learning models, such as those using Gaussian Process Regression (GPR), are trained on a small subset of the predicted structures. royalsocietypublishing.org These models learn the relationship between the crystal structure and its properties (e.g., lattice energy, mobility) and can then rapidly and accurately predict these properties for the entire set of candidate structures. royalsocietypublishing.orgrsc.org

This methodology allows researchers to visualize a "crystal structure landscape," where different packing motifs are clustered and their corresponding properties are mapped. rsc.orgroyalsocietypublishing.org For example, such maps have been used to analyze how nitrogen substitution in aza-pentacenes systematically shifts the landscape from herringbone packing towards more co-planar arrangements, and to evaluate the resulting impact on charge mobility. rsc.org These predictive models are essential for establishing clear structure-property relationships, highlighting the delicate balance between intramolecular properties (like reorganization energy) and intermolecular factors (like electronic couplings) in determining the ultimate performance of a material. rsc.org

Table 3: Predictive Modeling Techniques for Pentacene Derivatives

Modeling TechniqueDescriptionApplication for Pentacene DerivativesReference
Crystal Structure Prediction (CSP)Generates energetically plausible crystal packing arrangements from a single molecular structure.Identifies potential polymorphs and their relative thermodynamic stabilities. rsc.org
Machine Learning (ML) with Gaussian Process Regression (GPR)A statistical model trained on a subset of data to predict properties for a larger set.Predicts high-level DFT energies for thousands of putative crystal structures after training on a small percentage. royalsocietypublishing.org
Energy-Structure-Function MapsA visualization of the CSP landscape that correlates crystal packing motifs with predicted functional properties.Aids in identifying structure-property relationships and ranking candidate molecules based on predicted charge mobility. rsc.org
Bayesian Optimization with MDAn optimization algorithm used to efficiently search a large parameter space to find optimal structures.Accelerates the discovery of low-energy polymorphs by intelligently selecting which structures to simulate.

Applications and Potential in Organic Electronic Devices Beyond Fundamental Studies

Utility in Organic Field-Effect Transistors as Active Layers

While pentacene (B32325) itself is a benchmark p-type semiconductor for Organic Field-Effect Transistors (OFETs) due to its high charge carrier mobility, the direct application of 5,6,13,14-tetraphenylpentacene in OFETs is not as extensively documented. The functionalization of the pentacene core is a common strategy to enhance solubility and stability, but it can also significantly alter the charge transport properties by influencing molecular packing in the solid state.

Research into related tetraphenyl-substituted acenes provides insight into the potential role of this substitution pattern. For instance, studies on the nitrogen-containing analogue, 5,7,12,14-tetraphenyl-6,13-diazapentacene, have demonstrated its utility as an n-channel semiconductor. mpg.deresearchgate.net In one study, OFETs fabricated using this aza-derivative exhibited n-type charge transport with a maximum electron mobility of 3.2 x 10⁻³ cm² V⁻¹ s⁻¹. mpg.de This highlights how the tetraphenyl substitution pattern, combined with heteroatom incorporation, can be used to tune the semiconductor behavior.

Conversely, the all-carbon isomer, 5,7,12,14-tetraphenylpentacene (B14435887), was noted for its instability, as it readily photooxidized in solution under ambient conditions within minutes. mpg.de This inherent instability may limit its practical application in OFETs, which require long-term operational stability, and could explain the greater focus on more stable derivatives like its diazapentacene counterpart. mpg.deresearchgate.net While the asymmetric this compound has been synthesized, its performance data in OFETs remains limited in the scientific literature, with research often pivoting to more stable or higher-performing derivatives.

Table 1: OFET Performance of a Related Tetraphenyl-Substituted Diazapentacene

Compound Semiconductor Type Maximum Mobility (cm² V⁻¹ s⁻¹) On/Off Ratio
5,7,12,14-Tetraphenyl-6,13-diazapentacene n-type 3.2 x 10⁻³ 10⁴

Data sourced from studies on a related aza-derivative to provide context for the tetraphenyl substitution pattern. mpg.de

Integration and Performance in Organic Light-Emitting Diodes (OLEDs) (as Red Emitters)

The compound this compound, also referred to as asymmetric tetraphenylpentacene (asym-TPP), has been specifically synthesized and characterized for its potential as a red-emitting material in Organic Light-Emitting Diodes (OLEDs). acs.orgacs.orgfigshare.com Its extended π-conjugated system, modified by the four phenyl groups, makes it an efficient emitter in the red portion of the visible spectrum.

In a common application, asym-TPP is used as a fluorescent guest dopant within a host material. When dispersed in a tris(quinolin-8-olato)aluminum(III) (Alq₃) host matrix, guest-host films exhibit a narrow red emission with a maximum wavelength (λmax) in the range of 663–680 nm. acs.orgacs.org This deep red emission is indicative of efficient Förster energy transfer from the Alq₃ host to the asym-TPP guest molecules. acs.org The solid-state absolute photoluminescence quantum yield (ΦPL) for these films was measured to be approximately 20% at dopant concentrations of 0.20–0.50 mol %. acs.orgacs.org

The effect of phenyl substitution on the emission wavelength is a key aspect of its design. Increasing the number of phenyl groups on the pentacene backbone leads to a red shift in the emission maximum due to an increase in π-conjugation. researchgate.netspiedigitallibrary.org For example, 6,13-diphenylpentacene (B1588878) has an emission maximum of 617 nm, whereas the isomer 5,7,12,14-tetraphenylpentacene (TPP) emits at 630 nm. researchgate.netspiedigitallibrary.org The even longer wavelength (663-680 nm) of the asymmetric this compound highlights how the specific substitution positions further influence the electronic energy levels. acs.org While a device using a different derivative, 5,14-bis(2,6-dimethylphenyl)-6,13-diphenylpentacene (DMPDPP), yielded a high external electroluminescence quantum efficiency (ηEL) of approximately 1%, it underscores the potential of this class of compounds as red emitters for OLEDs. acs.orgacs.org

Table 2: Photoluminescent Properties of this compound and Related Compounds in OLEDs

Compound Role Host Material Emission Max (λmax) Photoluminescence Quantum Yield (ΦPL)
This compound (asym-TPP) Red Emitter (Guest) Alq₃ 663–680 nm ~20%
5,7,12,14-Tetraphenylpentacene (TPP) Red Emitter - 630 nm -
6,13-Diphenylpentacene (DPP) Red Emitter - 617 nm -

Data compiled from spectroscopic characterization and device studies. acs.orgacs.orgresearchgate.netspiedigitallibrary.org

Exploration in Organic Photovoltaics (OPVs) Leveraging Singlet Fission (Related Compounds)

In the field of organic photovoltaics (OPVs), there is significant interest in materials capable of undergoing singlet fission (SF). SF is a spin-conserving process where a singlet exciton (B1674681), generated by the absorption of a single photon, is converted into two triplet excitons. illinois.eduacs.orgosti.gov This phenomenon has the potential to significantly increase the theoretical power conversion efficiency of solar cells. Pentacene and its derivatives are among the most promising candidates for intermolecular SF. illinois.eduacs.org

Theoretical studies have systematically investigated phenylated pentacenes to evaluate their potential for SF. illinois.eduacs.orgosti.gov The research reveals a complex relationship between the number of phenyl side groups and the SF driving force. In the gas phase (i.e., for an isolated molecule), increasing the number of phenyl groups is actually detrimental to the thermodynamic driving force for SF. illinois.edu

However, in the solid state, intermolecular interactions become dominant. The bulky phenyl side groups can alter the crystal packing, often leading to arrangements with less cofacial interaction between the pentacene backbones. illinois.eduacs.orgosti.gov This modified packing has been found to be beneficial, resulting in a higher SF driving force and a greater degree of charge-transfer character in the singlet exciton, both of which are favorable for efficient intermolecular SF. illinois.eduacs.org

Specifically, computational studies have identified the isomer 5,7,12,14-tetraphenylpentacene as a promising candidate for intermolecular singlet fission in the solid state, alongside other highly phenylated pentacenes. illinois.eduacs.orgosti.govxingyuliu.me While these findings are based on a closely related isomer, they strongly suggest that the tetraphenylpentacene framework is a promising motif for designing materials for SF-enhanced solar cells. However, challenges remain, as studies on other substituted pentacenes have shown that certain crystalline packing arrangements can also promote rapid quenching of the triplet pairs, preventing their effective harvesting as free charge carriers. nih.gov

Table 3: Phenylated Pentacene Derivatives Identified as Promising Candidates for Intermolecular Singlet Fission

Compound Key Finding
5,7,12,14-Tetraphenylpentacene Emerged as a promising candidate for intermolecular SF in the solid state due to favorable packing and electronic properties. illinois.eduacs.org
1,4,6,8,11,13-Hexaphenylpentacene Identified as a promising candidate for intermolecular SF. illinois.eduacs.org
1,2,3,4,6,8,9,10,11,13-Decaphenylpentacene Identified as a promising candidate for intermolecular SF. illinois.eduacs.org

These compounds are related isomers and derivatives of this compound.

Chemical Stability and Degradation Mechanisms of 5,6,13,14 Tetraphenylpentacene

Photooxidation Pathways in Arylated Pentacenes

The primary degradation mechanism for pentacene (B32325) and its arylated derivatives in the presence of light and air is photooxidation. mpg.deresearchgate.net This process is typically initiated by the photoexcited pentacene molecule transferring energy to molecular oxygen (O₂), converting it from its ground triplet state to the highly reactive singlet state (¹O₂).

This singlet oxygen then acts as a dienophile in a [4+2] cycloaddition reaction with the central rings of the pentacene core, which act as a diene. researchgate.net The reaction results in the formation of a stable endoperoxide across the 6,13-positions of the pentacene backbone. This transformation disrupts the π-conjugation of the molecule, leading to a loss of its desirable electronic and optical properties. For 5,6,13,14-tetraphenylpentacene, despite the steric hindrance provided by the four phenyl groups, the central acene core remains susceptible to this oxidative attack. Studies have shown that the compound readily photooxidizes in solution under ambient conditions, leading to the formation of this endoperoxide. mpg.de

Comparative Stability Analysis with Diazapentacene Analogs

Aza-substitution, the replacement of carbon atoms in the aromatic core with nitrogen, is a key strategy for enhancing the stability of acenes. Comparing this compound with its nitrogen-containing analogs, such as 5,7,12,14-tetraphenyl-6,13-diazapentacene, reveals a dramatic increase in stability for the aza-compound. researchgate.netmpg.de

The introduction of nitrogen atoms into the pentacene scaffold significantly lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thieme-connect.deresearchgate.net This stabilization makes the molecule more resistant to oxidation. thieme-connect.de Direct comparative studies have demonstrated this enhanced stability, where this compound was observed to degrade rapidly, while its diazapentacene counterpart remained stable over a much longer period under similar conditions. mpg.deresearchgate.net

In a notable experiment, the stability of 5,7,12,14-tetraphenylpentacene (B14435887) was evaluated using UV/Vis measurements in a dilute toluene (B28343) or dichloromethane (B109758) solution. mpg.de Under ambient light and air, the compound completely photooxidized in less than 20 minutes through the formation of an endo-peroxide. mpg.deresearchgate.net In stark contrast, the nitrogen-substituted analog, 5,7,12,14-tetraphenyl-6,13-diazapentacene, showed significantly improved stability, highlighting the protective effect of nitrogen incorporation. mpg.deresearchgate.net

CompoundCore StructureObserved Stability (in solution with light and air)Primary Degradation Pathway
This compoundAll-Carbon PentaceneUnstable; degrades in <20 minutes. mpg.deresearchgate.netPhotooxidation via endoperoxide formation. mpg.de
5,7,12,14-Tetraphenyl-6,13-diazapentaceneDiazapentaceneSignificantly more stable; absorption profile can remain unchanged for hours. mpg.deResistant to photooxidation. mpg.deresearchgate.net

Strategies for Enhancing Environmental Robustness of this compound

Improving the environmental robustness of this compound and related molecules is crucial for their practical use. Research has focused on several key strategies:

Heteroatom Substitution : As demonstrated by the comparison with diazapentacene analogs, replacing the central carbon atoms at the 6- and 13-positions with nitrogen is a highly effective strategy. mpg.dethieme-connect.de This modification alters the electronic structure, lowering the frontier molecular orbital energies and increasing the molecule's resistance to oxidation. mdpi.com

Functionalization with Bulky Groups : Attaching bulky substituents, such as triisopropylsilylethynyl (TIPS) groups, to the pentacene core (typically at the 6,13-positions) is another proven method. researchgate.netuni-heidelberg.de These groups provide significant steric hindrance, physically impeding the approach of oxygen to the reactive acene backbone. Furthermore, certain functional groups can alter the electronic properties in a way that hinders degradation; for instance, alkynyl substitution can lower the molecule's triplet energy, which helps prevent the sensitization of singlet oxygen. researchgate.net

Mentioned Compounds

Chemical Name
This compound
5,7,12,14-Tetraphenyl-6,13-diazapentacene
6,13-Dihydro-6,13-diazapentacene (DHDAP)
Pentacene
6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-Pentacene)
Oxygen

Future Research Directions and Interdisciplinary Perspectives on 5,6,13,14 Tetraphenylpentacene

Exploration of Novel Functionalization and Derivatization Strategies

The functionalization and derivatization of the pentacene (B32325) core are critical strategies for fine-tuning the material's electronic properties, solubility, and solid-state packing, which in turn dictate device performance. Future research will likely focus on several key avenues:

Core Modification: A significant area of research involves the substitution of carbon atoms within the pentacene backbone with heteroatoms, particularly nitrogen, to form diazapentacenes. researchgate.netthieme-connect.de The synthesis of 5,7,12,14-tetraphenyl-substituted 6,13-diazapentacene, an isomer of the target compound, demonstrates a viable strategy for creating n-type or ambipolar semiconductors. researchgate.netthieme-connect.de These azaacenes often exhibit enhanced stability and different electronic characteristics compared to their hydrocarbon counterparts. thieme-connect.descispace.com Further exploration could involve introducing other heteroatoms or altering the positions of the nitrogen atoms to modulate the HOMO/LUMO energy levels.

Peripheral Group Substitution: Attaching various functional groups to the peripheral phenyl rings of 5,6,13,14-tetraphenylpentacene is another powerful tool. For instance, the introduction of electron-withdrawing or electron-donating groups can systematically alter the molecule's electrochemical properties. Research into tetra-substituted diazapentacenes has shown that groups like trifluoromethyl can significantly stabilize the system against oxidation. mpg.de

Bulky Substituent Engineering: The use of sterically bulky aryl substituents, such as biphenyl (B1667301) or terphenyl groups, at various positions on the pentacene scaffold is a strategy to control intermolecular interactions. researchgate.net These bulky groups can prevent excessive π-π stacking, which can be detrimental in some applications, and improve the material's processability. The synthesis of pentacenes with bulky groups has been shown to influence crystal packing and photochemical stability. researchgate.net

Supramolecular Functionalization: Research has also explored the non-covalent functionalization of tetraphenylpentacene derivatives. For example, the Diels-Alder reaction between 5,7,12,14-tetraphenylpentacene (B14435887) and fullerene (C60) has been studied to create mono- and multi-adducts. unh.edu This approach allows for the creation of novel donor-acceptor systems and the controlled self-assembly of nano- and microstructures. unh.edu

These strategies represent a shift towards rational, late-stage functionalization, enabling chemists to rapidly fine-tune the properties of the parent molecule without requiring synthesis from scratch. acs.org

Development of Advanced Device Architectures Utilizing this compound

The unique electronic and photophysical properties of this compound and its derivatives make them suitable for a range of advanced organic electronic devices. Development in this area focuses on optimizing device structures to maximize performance.

Organic Light-Emitting Diodes (OLEDs): Aryl-substituted pentacenes, including this compound (referred to as asym-TPP), have been successfully incorporated as red-emitting dopants in OLEDs. acs.orgresearchgate.net In a typical guest-host architecture, the tetraphenylpentacene is dispersed in a host material like tris(quinolin-8-olato)aluminum(III) (Alq3). acs.org This configuration facilitates efficient Förster energy transfer from the host to the guest, resulting in narrow red emission with wavelengths (λ_max) in the range of 663–680 nm. acs.orgresearchgate.net Future work will likely focus on developing new host materials and device stacks to improve the external quantum efficiency (η_EL) and color purity of these red OLEDs. acs.org

Organic Field-Effect Transistors (OFETs): Pentacene and its derivatives are benchmark materials for p-type semiconductors in OFETs. thieme-connect.deresearchgate.net While research on this compound in OFETs is less common than for other isomers like TIPS-pentacene, the broader class of tetraphenyl-substituted aza-pentacenes has been evaluated. For example, 5,7,12,14-tetraphenyl-6,13-diazapentacene has been used as an n-channel semiconductor in OFETs. researchgate.netmpg.de Advanced device architectures for such materials include top-gate/bottom-contact configurations and the use of high-κ dielectrics to enable low-voltage operation. nih.gov The performance of these devices is highly dependent on the morphology of the semiconductor film, with continuous, crystalline domains being preferable to minimize bulk resistance effects. scispace.com

Organic Photovoltaics (OPVs) and Singlet Fission: A particularly exciting future direction is the use of tetraphenylpentacene derivatives in OPVs that leverage singlet fission. acs.org Singlet fission is a process where a singlet exciton (B1674681) splits into two triplet excitons, potentially doubling the number of charge carriers generated from a single photon and overcoming the Shockley-Queisser limit of solar cell efficiency. xingyuliu.menih.gov Theoretical studies have identified isomers like 5,7,12,14-tetraphenylpentacene as promising candidates for efficient intermolecular singlet fission in the solid state. xingyuliu.meacs.org Device architectures for singlet fission-enhanced solar cells often involve a bilayer of the singlet fission material and a low-bandgap acceptor, such as lead sulfide (B99878) or lead selenide (B1212193) nanocrystals, or a three-layer structure with an additional donor material. acs.org

The table below summarizes some reported device parameters for this compound and a closely related isomer.

Compound/DerivativeDevice TypeKey Performance MetricValue
This compound (asym-TPP)OLEDMax Emission Wavelength (λ_max)663-680 nm acs.org
5,7,12,14-Tetraphenyl-6,13-diazapentaceneOFETMax Electron Mobility (μ_e)3.2 x 10⁻³ cm²/V·s mpg.de

Synergistic Approaches Combining Synthesis, Characterization, and Theoretical Modeling

The accelerated discovery of new materials based on this compound hinges on a synergistic feedback loop between synthesis, characterization, and theoretical modeling. This integrated approach allows for a deeper understanding of structure-property relationships and the rational design of next-generation materials.

Synthesis and Characterization: The synthesis of novel derivatives, such as the tetraphenyl-substituted diazapentacenes, provides the physical materials for study. researchgate.netthieme-connect.de These compounds are then subjected to rigorous characterization. Techniques like X-ray crystallography reveal the precise solid-state structure and molecular packing, while UV-vis spectroscopy and cyclic voltammetry unveil their fundamental electronic properties and energy levels (HOMO/LUMO). researchgate.netthieme-connect.de

Theoretical Modeling and Prediction: Concurrently, theoretical investigations provide complementary insights that are often difficult to obtain experimentally. researchgate.net Many-body perturbation theory, using methods like the GW approximation and the Bethe–Salpeter equation (BSE), has been employed to systematically investigate the electronic and excitonic properties of phenylated pentacenes. xingyuliu.meacs.org These computational studies can predict key parameters for emerging applications. For instance, calculations of the thermodynamic driving force (E_S1 - 2E_T1) and the charge-transfer character of the singlet exciton are crucial for identifying promising singlet fission candidates. xingyuliu.meacs.org

Integrated Workflow: A powerful workflow emerges when these disciplines are combined. Theoretical calculations can screen a large library of virtual derivatives to identify candidates with desirable properties. nih.gov The most promising candidates are then synthesized and characterized. researchgate.net The experimental results, in turn, are used to validate and refine the theoretical models, improving their predictive accuracy for future material discovery cycles. researchgate.netthieme-connect.de This synergy was demonstrated in the study of phenylated acenes, where calculations predicted that molecules with more phenyl side groups, like tetraphenylpentacene, could exhibit a higher driving force for singlet fission in the solid state due to modified crystal packing. acs.org

Potential for Integration in Emerging Organic Electronic Technologies

Beyond established applications in OLEDs and OFETs, this compound and its derivatives have significant potential for integration into a variety of emerging technologies.

Singlet Fission-Enhanced Photovoltaics: As highlighted previously, the most promising emerging application is in next-generation solar cells. acs.org Materials like 5,7,12,14-tetraphenylpentacene are strong candidates for intermolecular singlet fission. xingyuliu.meacs.org The ability to generate two charge carriers from one high-energy photon could dramatically increase the efficiency of OPVs, pushing them beyond the theoretical limits of conventional single-junction cells. nih.gov

Organic Spintronics: The magnetic properties of polyacenes, which can transition from a nonmagnetic to an antiferromagnetic state as their length increases, are of interest for spintronic devices. researchgate.net While pentacene itself is on the shorter end of this spectrum, the ability to functionalize the core and influence spin states through molecular engineering could open pathways for its use in molecular spintronic components.

Fluorescent Sensors: The inherent fluorescence of the pentacene core can be harnessed for chemical sensing applications. Polymers and molecules with similar conjugated backbones have been used to detect nitroaromatic explosives through fluorescence quenching. researchgate.net The high sensitivity of the excited state of these materials to the presence of electron-deficient quencher molecules could be adapted to create highly sensitive and selective sensors based on tetraphenylpentacene derivatives.

Advanced Nanomaterials: The controlled self-assembly of functionalized pentacenes is an emerging area. The creation of specific nano- and microstructures from a fullerene-tetraphenylpentacene adduct by selecting different solvent systems demonstrates a path toward fabricating complex, bottom-up electronic materials with tailored morphologies and properties. unh.edu

The versatility of the tetraphenylpentacene scaffold, combined with the ability to tune its properties through chemical modification, positions it as a key building block for a future generation of high-performance, solution-processable organic electronic devices. unh.edu

Q & A

Basic: What are the key synthetic challenges in preparing 5,6,13,14-Tetraphenylpentacene, and what purification methods ensure high purity?

The synthesis of this compound involves multi-step aromatic substitution and cyclization reactions. A major challenge is controlling steric hindrance due to the bulky phenyl groups, which can lead to incomplete cyclization or side products. To mitigate this, high-temperature reflux under inert atmospheres (e.g., nitrogen) is often employed to enhance reaction efficiency .
Purification typically involves gradient sublimation under reduced pressure (10⁻⁴–10⁻⁶ mbar) to isolate the compound from oligomeric byproducts. Sublimation temperatures between 250–300°C are common, as demonstrated for structurally similar acenes like rubrene (5,6,11,12-Tetraphenylnaphthacene) . Recrystallization using high-boiling solvents (e.g., chlorobenzene or 1,2,4-trichlorobenzene) can further improve crystallinity.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated chloroform or dichlorobenzene confirm molecular structure and substituent positions. Aromatic proton signals typically appear in the 6.8–8.2 ppm range.
  • X-Ray Diffraction (XRD): Single-crystal XRD resolves the planar pentacene core and phenyl group orientations. For example, related tetraazapentacene derivatives show dihedral angles of ~84° between the core and phenyl substituents, indicating minimized π-orbital distortion .
  • UV-Vis Spectroscopy: Absorbance maxima in the 500–650 nm range (solution) and redshift in thin films confirm extended conjugation.

Advanced: How does ambient oxygen influence the photoconductivity of this compound films?

Oxygen interacts with photoexcited surface complexes in pentacene derivatives, generating additional charge carriers. For this compound, oxygen exposure under illumination increases photocurrent by 10²–10³ times due to hole trapping at surface sites .
Methodological Recommendations:

  • Conduct photoconductivity measurements in controlled atmospheres (e.g., nitrogen vs. oxygen) using a vacuum chamber (<10⁻³ mbar).
  • Analyze photocurrent decay kinetics to quantify carrier lifetime (τ ≈ 10⁻³–10⁻⁴ s in oxygen-rich environments).
  • Use time-resolved microwave conductivity (TRMC) to distinguish bulk vs. surface contributions.

Advanced: What strategies optimize charge carrier mobility in this compound-based organic field-effect transistors (OFETs)?

Charge mobility (µ) in OFETs depends on molecular packing and film morphology.

  • Film Deposition: Thermal evaporation at substrate temperatures of 80–100°C promotes layered growth, achieving µ ≈ 0.1–1 cm²/V·s .
  • Interface Engineering: Modify dielectric layers (e.g., octadecyltrichlorosilane on SiO₂) to reduce trap states.
  • Doping: Introduce p-dopants (e.g., F₄TCNQ) at 1–5 wt% to enhance conductivity by filling deep traps.

Advanced: How do phenyl substituents affect the electronic structure and stability of this compound compared to unsubstituted pentacene?

Phenyl groups induce steric protection, reducing oxidative degradation. However, they also increase the highest occupied molecular orbital (HOMO) energy by ~0.3 eV, lowering ionization potential (IP) from 5.2 eV (pentacene) to ~4.9 eV .
Stability Trade-offs:

  • Thermal Stability: Decomposition temperatures exceed 300°C, compared to 150°C for unsubstituted pentacene.
  • Environmental Stability: Reduced HOMO-LUMO gap (1.62 eV vs. 1.7 eV for pentacene) increases susceptibility to photooxidation .

Advanced: What experimental approaches resolve contradictions in reported charge transport properties of this compound?

Discrepancies in mobility values (e.g., µ ranging from 0.1 to 1 cm²/V·s) arise from differences in film morphology and measurement techniques.
Resolution Strategies:

  • Cross-Validate Techniques: Compare space-charge limited current (SCLC) and OFET measurements on the same batch.
  • Morphology Analysis: Use atomic force microscopy (AFM) to correlate grain size/roughness with mobility .
  • Control Atmosphere: Ensure measurements are performed under inert conditions to exclude oxygen doping effects .

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